![molecular formula C18H9ClN4OS B14191014 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-52-1](/img/structure/B14191014.png)
2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chlorophenoxy group, a thiazolopyrimidine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with a suitable halogenating agent to form 2-chlorophenoxy.
Synthesis of Thiazolopyrimidine: The thiazolopyrimidine core can be synthesized through cyclization reactions involving appropriate thioamide and pyrimidine precursors.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiazolopyrimidine core under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)benzonitrile: Lacks the thiazolopyrimidine moiety.
5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile: Lacks the chlorophenoxy group.
2-(2-Bromophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of the chlorophenoxy, thiazolopyrimidine, and benzonitrile groups in 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
918880-52-1 |
|---|---|
Molecular Formula |
C18H9ClN4OS |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H9ClN4OS/c19-13-3-1-2-4-16(13)24-15-6-5-11(7-12(15)8-20)17-23-14-9-21-10-22-18(14)25-17/h1-7,9-10H |
InChI Key |
QCMRXGVBUSCBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
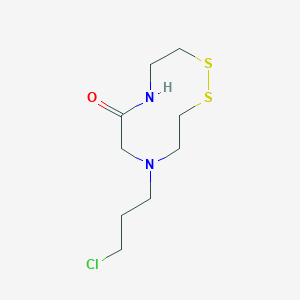
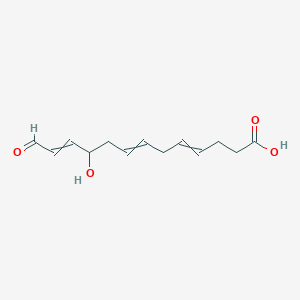
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
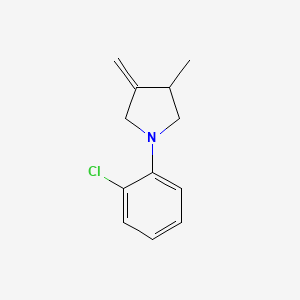
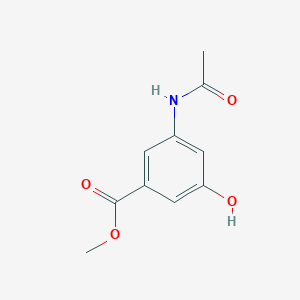
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
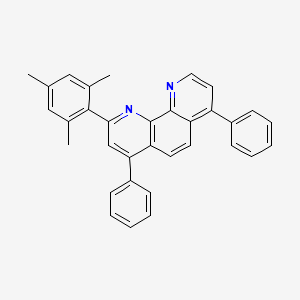
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)
